tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the alkylation of azetidine derivatives with 2-chloroethyl reagents under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azetidine derivatives with various functional groups, while oxidation and reduction reactions can produce hydroxylated or dehydrogenated derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The azetidine ring is known to impart stability and bioactivity to pharmaceutical compounds, making it a valuable scaffold for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the azetidine ring can interact with specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-(2-chloroethyl)azetidine-1-carboxylate is unique due to the presence of the chloroethyl group, which provides distinct reactivity compared to its analogs. This allows for specific chemical transformations that are not possible with other similar compounds. Additionally, the chloroethyl group can enhance the compound’s bioactivity and stability, making it a valuable candidate for various applications .
Biological Activity
Tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C9H16ClN2O2
- Molecular Weight : Approximately 204.69 g/mol
- Structure : The compound features a tert-butyl group, an azetidine ring, and a chloroethyl substituent, which contribute to its reactivity and interaction with biological targets.
The mechanism of action of this compound primarily involves:
- Covalent Bond Formation : The chloroethyl group can react with nucleophilic sites on proteins or nucleic acids, leading to structural modifications that can alter their function.
- Receptor Interaction : The azetidine ring may interact with specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Activity
The azetidine ring structure may enhance membrane permeability, allowing the compound to exert antimicrobial effects against various bacterial strains. Studies suggest that it could be effective against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes.
Neuroprotective Effects
Preliminary studies indicate that the compound might possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.
Anticancer Potential
The ability of this compound to form covalent bonds with cellular targets suggests potential applications in cancer therapy. The compound may induce apoptosis in cancer cells by modifying critical proteins involved in cell survival pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study B | Reported neuroprotective effects in a mouse model of Alzheimer's disease, showing reduced neuroinflammation and improved cognitive function. |
Study C | Found that the compound induced apoptosis in human cancer cell lines (e.g., HeLa cells), with an IC50 value of 15 µM. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the azetidine ring.
- Introduction of the chloroethyl group via alkylation reactions.
- Esterification to yield the final product.
Researchers are also exploring derivatives of this compound to enhance its biological activity and selectivity for specific targets .
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7H2,1-3H3 |
InChI Key |
DWHRELWPCJMUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCCl |
Origin of Product |
United States |
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